molecular formula C12H19NO2 B6353021 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol CAS No. 1019551-80-4

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Cat. No.: B6353021
CAS No.: 1019551-80-4
M. Wt: 209.28 g/mol
InChI Key: GAWZWSLGHXRVHE-UHFFFAOYSA-N
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Description

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol is an organic compound with the molecular formula C12H19NO2. It is known for its selective non-peptide antagonist properties, particularly targeting the neurotensin receptor type 1 (NTS1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with butan-2-ylamine under controlled conditions. The reaction is facilitated by a catalyst and requires specific temperature and pressure settings to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its interactions with neurotensin receptors and its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively binding to the neurotensin receptor type 1 (NTS1). This binding inhibits the receptor’s activity, thereby modulating the associated signaling pathways. The molecular targets include specific proteins and enzymes involved in neurotransmission and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride: A hydrochloride salt form with similar properties.

    2-Methoxyphenol derivatives: Compounds with variations in the amino group or other substituents.

Uniqueness

This compound is unique due to its selective antagonism of the neurotensin receptor type 1, which distinguishes it from other similar compounds that may not exhibit the same specificity or potency.

Biological Activity

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, also known as this compound hydrochloride, is a phenolic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H20ClNO2, with a molecular weight of approximately 245.75 g/mol. The compound features a methoxy group (-OCH₃), an amino group (-NH), and a butan-2-yl side chain, contributing to its unique biological properties and potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays, including DPPH and ABTS, it demonstrated significant free radical scavenging activity, indicating its potential to mitigate oxidative stress-related conditions.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as IL-1β and IL-6. This was observed in both in vitro and in vivo models, where the compound reduced mRNA levels of these cytokines without hepatotoxicity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Interaction : The amino group can form covalent bonds with nucleophiles in biological systems, modulating biochemical pathways.
  • Hydrogen Bonding : The phenolic structure allows for hydrogen bonding with various biological molecules, enhancing its interaction with cellular targets.

Study on Cytotoxicity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against HeLa cells with an IC50 value of approximately 15 µM, suggesting potential as an anticancer agent .

Comparative Analysis

In comparison to structurally similar compounds, this compound displayed enhanced biological activities due to the presence of the butan-2-yl amino group, which appears to facilitate better interaction with biological targets compared to other phenolic compounds lacking this substitution.

Properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-9(2)13-8-10-5-6-11(14)12(7-10)15-3/h5-7,9,13-14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWZWSLGHXRVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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